molecular formula C12H18N2O B6238295 (3R,5R)-5-(aminomethyl)-1-benzylpyrrolidin-3-ol CAS No. 635299-75-1

(3R,5R)-5-(aminomethyl)-1-benzylpyrrolidin-3-ol

Cat. No.: B6238295
CAS No.: 635299-75-1
M. Wt: 206.3
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Description

(3R,5R)-5-(aminomethyl)-1-benzylpyrrolidin-3-ol is a chiral compound with significant interest in medicinal chemistry due to its potential pharmacological properties. This compound features a pyrrolidine ring substituted with an aminomethyl group and a benzyl group, making it a versatile scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Reductive Amination: : One common method to synthesize (3R,5R)-5-(aminomethyl)-1-benzylpyrrolidin-3-ol involves the reductive amination of a suitable ketone precursor with an amine. This process typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

  • Asymmetric Synthesis: : Asymmetric synthesis can be employed to ensure the correct stereochemistry. This might involve the use of chiral catalysts or chiral auxiliaries to direct the formation of the desired enantiomer.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve scalable processes such as continuous flow chemistry. This method allows for precise control over reaction conditions, leading to higher yields and purity. Catalytic hydrogenation and enzymatic resolution are also potential methods for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or oximes.

    Reduction: Reduction reactions can further modify the functional groups, such as reducing the imine back to an amine.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, Raney nickel.

Major Products

    Oxidation: Formation of imines or oximes.

    Reduction: Conversion to secondary or tertiary amines.

    Substitution: Introduction of different functional groups at the benzyl position.

Scientific Research Applications

Chemistry

In chemistry, (3R,5R)-5-(aminomethyl)-1-benzylpyrrolidin-3-ol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantiomerically pure compounds.

Biology

Biologically, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to naturally occurring neurotransmitters.

Medicine

In medicine, this compound has potential applications as a pharmaceutical agent. It may act as a precursor to drugs targeting neurological disorders, given its structural resemblance to certain neurotransmitters.

Industry

Industrially, this compound can be used in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which (3R,5R)-5-(aminomethyl)-1-benzylpyrrolidin-3-ol exerts its effects involves binding to specific molecular targets such as receptors or enzymes. The aminomethyl group can interact with active sites, while the benzyl group may enhance binding affinity through hydrophobic interactions. This compound may modulate neurotransmitter activity by mimicking or inhibiting natural ligands.

Comparison with Similar Compounds

Similar Compounds

    (3R,5R)-5-(aminomethyl)-1-phenylpyrrolidin-3-ol: Similar structure but with a phenyl group instead of a benzyl group.

    (3R,5R)-5-(aminomethyl)-1-methylpyrrolidin-3-ol: Contains a methyl group instead of a benzyl group.

Uniqueness

(3R,5R)-5-(aminomethyl)-1-benzylpyrrolidin-3-ol is unique due to its specific substitution pattern, which provides distinct pharmacological properties. The benzyl group offers a balance between hydrophobicity and steric bulk, potentially leading to better receptor binding and activity compared to its analogs.

This detailed overview highlights the significance of this compound in various fields, emphasizing its potential and versatility

Properties

CAS No.

635299-75-1

Molecular Formula

C12H18N2O

Molecular Weight

206.3

Purity

95

Origin of Product

United States

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